3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide

Catalog No.
S15752223
CAS No.
M.F
C26H25FN4O4
M. Wt
476.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fl...

Product Name

3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide

IUPAC Name

3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl]-7-methoxyindolizine-1-carboxamide

Molecular Formula

C26H25FN4O4

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C26H25FN4O4/c1-14(32)16-8-20(17-12-28-31(13-17)18-4-5-18)25(27)22(9-16)29-26(34)21-11-23(15(2)33)30-7-6-19(35-3)10-24(21)30/h6-14,18,32H,4-5H2,1-3H3,(H,29,34)

InChI Key

KKCORLIQMAQULG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)NC(=O)C2=C3C=C(C=CN3C(=C2)C(=O)C)OC)F)C4=CN(N=C4)C5CC5)O

3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide is a complex organic compound characterized by its unique structural features, which include an indolizine core, a cyclopropyl-substituted pyrazole moiety, and various functional groups such as acetyl, methoxy, and carboxamide. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of this compound can be attributed to its various functional groups. The acetyl group can undergo hydrolysis to form acetic acid and the corresponding amine. The methoxy group is susceptible to demethylation under acidic conditions, leading to the formation of a phenolic compound. Additionally, the presence of the carboxamide group allows for potential reactions such as acylation or amidation, which can be useful in synthesizing derivatives with modified biological properties.

Research indicates that compounds similar to 3-acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The pyrazole moiety is particularly noted for its role in modulating biological pathways, making it a valuable scaffold in drug design. Specific studies on related compounds have shown promising results against different cancer cell lines and pathogenic microorganisms.

Synthesis of 3-acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: The cyclopropyl-substituted pyrazole can be synthesized through the reaction of cyclopropyl hydrazine with appropriate carbonyl compounds.
  • Indolizine Synthesis: The indolizine structure can be constructed via cyclization reactions involving suitable precursors.
  • Functionalization: Subsequent steps involve introducing the acetyl and methoxy groups through acylation and methylation reactions.
  • Final Assembly: The final product is formed by coupling the indolizine derivative with the pyrazole moiety, followed by purification techniques such as recrystallization or chromatography.

This compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its unique structure may allow for targeted action against specific biological pathways implicated in diseases such as cancer or inflammatory disorders. Additionally, due to its complex nature, it may serve as a valuable tool in chemical biology for studying enzyme interactions or cellular signaling pathways.

Interaction studies involving 3-acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide can provide insights into its mechanism of action. Techniques such as molecular docking simulations and binding affinity assays can help elucidate how this compound interacts with target proteins or enzymes. Furthermore, studies on its pharmacokinetics and bioavailability will be crucial for understanding its potential as a therapeutic agent.

Several compounds share structural similarities with 3-acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide:

Compound NameStructural FeaturesBiological Activity
3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrilePyrazole ring with phenyl substituentsAnticancer activity
N-[3-cyclopropyl-1H-pyrazol-5-yl]methyl]-3-ethyl-5-fluoro-indole-2-carboxamideIndole core with cyclopropyl pyrazoleAntimicrobial properties
N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-pyrazol-5-yl)benzenecarboximidamidePyrazole and carboximidamide functionalitiesPotential anti-inflammatory effects

Uniqueness

The uniqueness of 3-acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide lies in its intricate combination of multiple pharmacophoric elements that may enhance its selectivity and efficacy against specific biological targets compared to other similar compounds. This complexity suggests that it could offer novel therapeutic avenues not explored by simpler analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

476.18598345 g/mol

Monoisotopic Mass

476.18598345 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-15-2024

Explore Compound Types